molecular formula C16H32N2O4 B12786859 N-(6-((1-Carboxybutyl)amino)hexyl)norvaline CAS No. 6951-98-0

N-(6-((1-Carboxybutyl)amino)hexyl)norvaline

Cat. No.: B12786859
CAS No.: 6951-98-0
M. Wt: 316.44 g/mol
InChI Key: DLQUALGIOPJZIQ-UHFFFAOYSA-N
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Description

N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is a synthetic amino acid derivative. This compound is characterized by its unique structure, which includes a norvaline backbone extended with a hexyl chain and a carboxybutyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((1-Carboxybutyl)amino)hexyl)norvaline typically involves multi-step organic synthesis techniques. One common approach starts with the protection of the amino group of norvaline, followed by the introduction of the hexyl chain through alkylation reactions. The carboxybutyl group is then introduced via amidation reactions. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification methods such as chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-((1-Carboxybutyl)amino)hexyl)norvaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The hexyl and carboxybutyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in protein synthesis and enzyme inhibition. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, potentially altering their function.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its effects on metabolic pathways and its potential use in treating diseases such as Alzheimer’s and metabolic syndrome.

Industry

In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(6-((1-Carboxybutyl)amino)hexyl)norvaline involves its interaction with specific molecular targets, such as enzymes and receptors. By mimicking natural amino acids, it can inhibit or activate these targets, thereby modulating biological pathways. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Norvaline: A non-proteinogenic amino acid with a similar structure but lacking the hexyl and carboxybutyl groups.

    Valine: A natural amino acid that is structurally similar but with different side chains.

    Norleucine: Another non-proteinogenic amino acid with a longer hydrocarbon chain.

Uniqueness

N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is unique due to its extended side chains, which confer different chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical reactions and biological activities.

Properties

CAS No.

6951-98-0

Molecular Formula

C16H32N2O4

Molecular Weight

316.44 g/mol

IUPAC Name

2-[6-(1-carboxybutylamino)hexylamino]pentanoic acid

InChI

InChI=1S/C16H32N2O4/c1-3-9-13(15(19)20)17-11-7-5-6-8-12-18-14(10-4-2)16(21)22/h13-14,17-18H,3-12H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

DLQUALGIOPJZIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NCCCCCCNC(CCC)C(=O)O

Origin of Product

United States

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